N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Carboxamide derivatives, including compounds structurally similar to N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, have been studied for their cytotoxic properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC), with some demonstrating IC50 values less than 10 nM. Additionally, these compounds have shown curative effects in mouse models of colon 38 tumors, indicating potential for cancer therapy applications (Deady et al., 2003) (Deady et al., 2005).
Pharmacokinetics and Antitumor Activity
Another study compared a series of benzophenazine derivatives, including analogs structurally related to the compound , for their pharmacokinetic properties and antitumor activity. The study focused on the role of lipophilicity and tumor pharmacokinetics in determining antitumor efficacy. The results highlighted the importance of the nitrogen substituent on the chromophore for tumor tissue retention, which correlates with in vivo antitumor activity (Lukka et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, including those similar in structure to the specified compound, have been investigated as corrosion inhibitors. These studies have demonstrated their effectiveness in protecting steel against corrosion in acidic environments, highlighting their potential application in industrial settings (Hu et al., 2016).
Antidepressant Potential
Research on a series of carboxamides, including structures related to the compound , explored their potential as antidepressants. These studies specifically examined their antagonistic activity against the 5-HT3 receptor, a target for antidepressant drugs. The findings indicate potential therapeutic applications for these compounds in the treatment of depression (Mahesh et al., 2011).
Synthesis and Characterization
The synthesis and spectral characterization of various derivatives, including those structurally related to the specified compound, have been conducted. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields of research and industry (Sato et al., 1984).
Anticancer Activity
Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share structural similarities with the compound , have shown promising anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential for the development of novel anticancer agents (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-15-6-4-7-19-20(15)23-22(29-19)25(11-5-10-24(2)3)21(26)16-8-9-17-18(14-16)28-13-12-27-17;/h4,6-9,14H,5,10-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLPWGQESAMDDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.